N-(cyclohexylideneamino)-4-nitrobenzamide
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Overview
Description
N-(cyclohexylideneamino)-4-nitrobenzamide is an organic compound that features a cyclohexylideneamino group attached to a 4-nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylideneamino)-4-nitrobenzamide typically involves the condensation of cyclohexylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylideneamino)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 4-amino-N-(cyclohexylideneamino)benzamide.
Reduction: N-(cyclohexylamino)-4-nitrobenzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
N-(cyclohexylideneamino)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyclohexylideneamino)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylideneamino)-4-aminobenzamide
- N-(cyclohexylideneamino)-4-chlorobenzamide
- N-(cyclohexylideneamino)-4-methylbenzamide
Uniqueness
N-(cyclohexylideneamino)-4-nitrobenzamide is unique due to the presence of both a cyclohexylideneamino group and a nitro group on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable tool for various research applications.
Properties
CAS No. |
329-84-0 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-4-nitrobenzamide |
InChI |
InChI=1S/C13H15N3O3/c17-13(15-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(18)19/h6-9H,1-5H2,(H,15,17) |
InChI Key |
KJWVNIDYPSXHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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